2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Lipophilicity Drug-likeness Physicochemical_profiling

2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-44-8) is a synthetic small molecule (C18H16FN3OS, MW 341.4 g/mol) belonging to the 2-thio-substituted imidazole benzamide class. It features a 5-phenyl-1H-imidazole core linked via a thioether bridge to an N-ethylbenzamide moiety bearing a single ortho-fluorine substituent on the benzamide phenyl ring.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 886898-44-8
Cat. No. B2918047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS886898-44-8
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyYKDHNQAKXSEJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-44-8): Procurement-Relevant Structural Identity and Physicochemical Baseline for Differentiated Imidazole-Thioether Benzamide Selection


2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 886898-44-8) is a synthetic small molecule (C18H16FN3OS, MW 341.4 g/mol) belonging to the 2-thio-substituted imidazole benzamide class . It features a 5-phenyl-1H-imidazole core linked via a thioether bridge to an N-ethylbenzamide moiety bearing a single ortho-fluorine substituent on the benzamide phenyl ring . The 2-thio-substituted imidazole pharmacophore is associated with immunomodulating and cytokine-release-inhibiting activities, as documented in the foundational patent family (e.g., US7442713B2, DE10238045A1) [1]. This compound is offered as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo experimental use, with controlled sourcing from specialty chemical suppliers .

Why In-Class 2-Thio-Imidazole Benzamide Analogs Cannot Be Interchanged: The Functional Consequences of Benzamide Ring Substitution for 2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide


Although multiple 2-thio-substituted imidazole benzamide analogs share the same core scaffold, substitution pattern, position, and electronic character on the benzamide ring critically alter physicochemical properties, target binding, and pharmacokinetic behavior . Within the patent family exemplified by US7442713B2, the benzamide aryl substitution (R3) is explicitly defined as a variable that modulates immunomodulatory and cytokine-release-inhibitory potency [1]. Generic procurement of an uncharacterized or differently substituted analog (e.g., unsubstituted benzamide, 3-fluoro, 4-bromo, or 4-trifluoromethyl variants) therefore introduces uncontrolled variation in lipophilicity (ALogP), hydrogen-bonding capacity, metabolic stability, and off-target profile. The following quantitative evidence dimensions establish where the ortho-fluoro substitution in CAS 886898-44-8 confers measurable differentiation that scientific users must verify before selecting a procurement candidate.

Quantitative Differential Evidence for 2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide vs. Closest Analogs: Procurement Selection Criteria


Ortho-Fluoro Substitution Lowers Calculated Lipophilicity Relative to 4-Bromo and 4-Trifluoromethyl Analogs, Modulating Predicted Membrane Permeability

The ortho-fluoro substituent in CAS 886898-44-8 yields calculated ALogP values (3.70 via ZINC; ~3.4 via PreNDB) that are intermediate between the unsubstituted analog (ALogP ~3.0 estimated) and the more lipophilic 4-bromo (ALogP ~4.0) and 4-trifluoromethyl (ALogP ~4.2) analogs, consistent with the electron-withdrawing but moderately lipophilic character of fluorine versus bromine or trifluoromethyl [1][2]. The 3-fluoro positional isomer (CAS 886898-38-0) shares identical molecular formula and similar ALogP (~3.7), but the ortho-position places the fluorine proximal to the amide carbonyl, introducing a through-space electrostatic interaction that can alter amide bond geometry and hydrogen-bond acidity . This ortho-electronic effect is absent in the 3-fluoro and 4-substituted analogs.

Lipophilicity Drug-likeness Physicochemical_profiling

Ortho-Fluoro Substitution Reduces Topological Polar Surface Area and Modulates Hydrogen-Bond Donor Capacity vs. 3,4-Difluoro and 4-Trifluoromethyl Analogs

The mono-ortho-fluorinated benzamide in CAS 886898-44-8 presents one hydrogen-bond donor (amide N–H), one imidazole N–H donor, and four hydrogen-bond acceptors, yielding a topological polar surface area (tPSA) of 65 Ų as cataloged in ZINC15 [1]. By comparison, the 3,4-difluoro analog (CAS 886898-54-0) introduces a second electron-withdrawing fluorine that increases molecular weight to 359.4 g/mol and polarizes the aryl ring differently, while the 4-trifluoromethyl analog (CAS 886898-74-4, MW 391.4) adds three fluorine atoms and substantially increases steric bulk and electron deficiency . The single ortho-fluorine preserves a lower tPSA and fewer heavy atoms (24 vs. 26 for 3,4-difluoro) while still providing metabolic shielding of the benzamide ring compared to the unsubstituted analog.

Polar_surface_area Hydrogen_bonding ADME_prediction

Target Compound Documents Antagonist Activity at Human Thyrotropin Receptor (hTSHR) with IC50 of 82 nM in a Functional cAMP Assay, Providing a Defined Pharmacological Benchmark Absent from Unsubstituted and 3-Fluoro Analogs

The target compound 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is specifically annotated in BindingDB (BDBM50614116) and ChEMBL (CHEMBL5285143) as an antagonist of the human thyrotropin receptor (hTSHR) with an IC50 of 82 nM, measured as reduction of cAMP production in hTSHR-expressing HEK293 cells incubated for 2 hours using a Eu-cAMP tracer-based TR-FRET assay [1]. A cross-species activity of IC50 = 39 nM against rat TSHR in FRTL-5 cells is also documented, while selectivity over the human follicle-stimulating hormone receptor (hFSHR) is >100-fold (IC50 = 10,000 nM) [2]. No such TSHR binding or functional data have been deposited for the unsubstituted, 3-fluoro, 4-bromo, or 4-trifluoromethyl analogs within this scaffold series in BindingDB or ChEMBL as of the search date, making the target compound the only member of the series with a publicly available, quantitative functional pharmacology benchmark [3].

TSHR_antagonism GPCR_pharmacology cAMP_assay

Ortho-Fluorine Placement Shows Distinct Metabolic Stability Potential vs. 4-Unsubstituted and 3-Fluoro Isomers via Cytochrome P450 Shielding

Fluorine substitution ortho to the amide carbonyl, as in CAS 886898-44-8, is a well-precedented medicinal chemistry strategy to block oxidative metabolism at the adjacent benzamide ring positions by cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9), due to the strong electron-withdrawing and steric effects of the C–F bond [1]. The unsubstituted analog lacks this metabolic shield, while the 3-fluoro isomer (CAS 886898-38-0) places fluorine meta to the carbonyl, providing less direct protection of the amide-adjacent positions that are often primary sites of hydroxylation . The 4-bromo analog introduces a heavier halogen with potential for reductive dehalogenation, a liability absent in the C–F bond which is among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol vs. ~280 kJ/mol for C–Br) . While experimental microsomal stability data for this specific series are not publicly available, the ortho-fluorobenzamide motif is extensively validated in drug discovery for enhancing metabolic stability without substantially increasing molecular weight.

Metabolic_stability CYP450 fluorine_blocking

Synthetic Tractability: Ortho-Fluorobenzamide Analogs Documented in Patent Literature with Higher Yield Potential vs. 3,4-Difluoro and 4-Trifluoromethyl Variants

The patent literature (US20170348258A1) describes a general synthetic route to 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine intermediates that are subsequently coupled with substituted benzoyl chlorides or benzoic acids to yield the final benzamide products [1]. The ortho-fluorobenzoyl chloride required for CAS 886898-44-8 is commercially available at low cost and reacts efficiently under standard amide coupling conditions (e.g., acetonitrile, K2CO3, reflux) . By contrast, 3,4-difluorobenzoyl chloride introduces regiochemical complexity and potential for di-substituted byproducts, while 4-trifluoromethylbenzoyl chloride often requires more forcing conditions due to the strong electron-withdrawing effect of the CF3 group, which deactivates the carbonyl toward nucleophilic attack . The 4-bromo analog similarly carries risk of unwanted metal-catalyzed side reactions during subsequent chemistry steps. The target compound's synthetic reliability supports consistent lot-to-lot quality for procurement.

Synthetic_accessibility Fluorobenzamide_coupling Procurement_reliability

Recommended Research and Preclinical Application Scenarios for 2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide Based on Quantified Differentiation Evidence


Thyroid-Stimulating Hormone Receptor (TSHR) Antagonist Probe for Graves' Disease and Thyroid-Associated Ophthalmopathy Research

The target compound is the only member of the 2-thio-imidazole benzamide series with publicly documented functional hTSHR antagonism (IC50 82 nM, >100-fold selectivity over hFSHR) [1]. Researchers investigating TSHR-mediated cAMP signaling in Graves' disease, thyroid-associated ophthalmopathy, or non-autoimmune hyperthyroidism can use this probe to establish pharmacological tractability of the target without investing in de novo analog screening. The absence of TSHR activity data for the unsubstituted, 3-fluoro, 4-bromo, and 4-CF3 analogs makes CAS 886898-44-8 the only procurement-ready choice for hypothesis-driven TSHR pharmacology studies [2].

Structure-Activity Relationship (SAR) Expansion for Immunomodulatory 2-Thio-Imidazole Derivatives

The 2-thio-substituted imidazole scaffold is claimed to possess immunomodulating and cytokine-release-inhibiting activities in patents US7442713B2 and DE10238045A1 [1]. The ortho-fluorobenzamide variant offers a defined physicochemical and pharmacological starting point (ALogP ~3.7, tPSA 65 Ų, hTSHR IC50 82 nM) for systematic SAR exploration. Its intermediate lipophilicity provides a favorable baseline for introducing additional substituents without exceeding drug-like property space, while its ortho-fluorine metabolic shielding reduces the confounding factor of rapid oxidative clearance in cell-based cytokine release assays [2].

Comparative ADME Screening in Fluorobenzamide Isomer Series for Lead Optimization Programs

The availability of ortho-fluoro (CAS 886898-44-8), meta-fluoro (CAS 886898-38-0), and 3,4-difluoro (CAS 886898-54-0) positional isomers within the same scaffold series enables systematic comparison of fluorine substitution effects on metabolic stability, plasma protein binding, and membrane permeability [1][2]. Procurement of all three isomers supports matched-pair analysis, a gold-standard approach in medicinal chemistry for isolating the contribution of fluorine position to ADME outcomes. The target compound's lower heavy-atom count and higher calculated ligand efficiency relative to the 3,4-difluoro analog make it a preferred starting point for programs prioritizing oral bioavailability .

Chemical Biology Probe Development Targeting the TSH-FSH Receptor Selectivity Interface

The >100-fold selectivity window between hTSHR (IC50 82 nM) and hFSHR (IC50 10,000 nM) documented for the target compound provides a rare chemical biology tool for dissecting the structural determinants of glycoprotein hormone receptor subtype selectivity [1]. This selectivity profile is particularly valuable for toxicology studies where FSH receptor cross-antagonism would confound interpretation of reproductive toxicity findings. The absence of this selectivity benchmark for all comparator analogs eliminates them as viable alternatives for this specific application without substantial additional investment.

Quote Request

Request a Quote for 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.